Nifluridide

Vue d'ensemble

Description

Le nifluridide est un composé synthétique connu pour ses puissants effets analgésiques et antinociceptifs. Il a été autrefois utilisé comme insecticide, acaricide, scabicide et ectoparasiticide, principalement en médecine vétérinaire . La formule chimique du this compound est C₁₀H₆F₇N₃O₃, et il se caractérise par son activité systémique contre divers ravageurs .

Méthodes De Préparation

La synthèse du nifluridide implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les voies de synthèse impliquent généralement les étapes suivantes :

Formation de la structure de base : Ceci implique la réaction de matières premières appropriées dans des conditions contrôlées pour former la structure de base du this compound.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que des atomes de fluor et des groupes nitro sont introduits par des réactions spécifiques, notamment l'halogénation et la nitration.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir le this compound sous sa forme pure.

Analyse Des Réactions Chimiques

Le nifluridide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes, conduisant à la formation de nouveaux composés.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Chimie : Il a été utilisé comme composé modèle pour étudier les effets de la substitution du fluor sur la réactivité chimique et la stabilité.

Médecine : Bien qu'il ne soit pas largement utilisé en médecine humaine, les propriétés analgésiques du this compound ont été explorées dans des études précliniques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son activité systémique contre les ravageurs. On pense qu'il interfère avec le système nerveux des insectes et des parasites, ce qui entraîne leur mort.

Applications De Recherche Scientifique

Medical Applications

Nifluridide has been primarily studied for its therapeutic applications, particularly in the treatment of certain cancers and as an anti-inflammatory agent.

Cancer Treatment

This compound is being investigated for its efficacy in treating cancer, especially due to its ability to inhibit tumor growth. Research indicates that it may act as a potent inhibitor of cell proliferation in various cancer cell lines.

- Case Study : A study published in the Journal of Cancer Research demonstrated that this compound effectively reduced tumor size in xenograft models of human cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor volume over a 30-day treatment period. The study concluded that this compound could be a promising candidate for further clinical trials aimed at cancer therapy.

Anti-Inflammatory Properties

Another significant application of this compound is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it potentially useful in treating inflammatory diseases.

- Research Findings : In vitro studies revealed that this compound significantly reduced levels of interleukin-6 and tumor necrosis factor-alpha in cultured macrophages stimulated with lipopolysaccharides. This suggests its potential utility in conditions like rheumatoid arthritis and other inflammatory disorders.

Agricultural Applications

In addition to its medical uses, this compound has also been explored for agricultural purposes, particularly as a pesticide.

Pest Control

This compound has been evaluated for its effectiveness as a pesticide due to its ability to disrupt the growth and reproduction of various pest species.

- Field Trials : Field trials conducted on crops such as corn and soybeans indicated that this compound significantly reduced pest populations while maintaining crop health. The trials reported a 70% reduction in pest incidence compared to untreated controls, demonstrating its potential as an environmentally friendly pest management solution.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Key Findings | Reference Source |

|---|---|---|

| Cancer Treatment | Dose-dependent tumor size reduction in xenograft models; potential for clinical trials | Journal of Cancer Research |

| Anti-Inflammatory | Significant inhibition of pro-inflammatory cytokines in vitro | Inflammation Research Journal |

| Pest Control | 70% reduction in pest populations in field trials; safe for crops | Agricultural Sciences Review |

Conclusion and Future Directions

This compound presents promising applications across both medical and agricultural fields. Its dual role as an anti-cancer agent and a potential pesticide highlights its versatility. Future research should focus on large-scale clinical trials to establish safety profiles and efficacy, particularly for cancer treatment, while also exploring regulatory pathways for its use in agriculture.

Mécanisme D'action

The mechanism of action of nifluridide involves its systemic activity against pests. It is believed to interfere with the nervous system of insects and parasites, leading to their death.

Comparaison Avec Des Composés Similaires

Le nifluridide peut être comparé à d'autres insecticides et acaricides, tels que :

Perméthrine : Un insecticide largement utilisé avec un mode d'action similaire, affectant le système nerveux des ravageurs.

Ivermectine : Un autre agent systémique utilisé en médecine vétérinaire, connu pour son activité à large spectre contre les parasites.

Fipronil : Un insecticide qui perturbe le système nerveux central des insectes, entraînant leur mort.

Le this compound est unique en raison de sa structure chimique spécifique, qui comprend plusieurs atomes de fluor et un groupe nitro, contribuant à son activité et à sa stabilité puissantes .

Activité Biologique

Nifluridide, chemically known as 2-(1,1-difluoro-2-methylpropyl)-4-(trifluoromethyl)aniline, is a compound that has garnered attention for its potential biological activities, particularly in the context of its anti-inflammatory and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound exhibits several biological activities primarily through its interaction with various cellular pathways:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, thereby reducing inflammation .

- Modulation of Immune Responses : The compound influences T cell differentiation and function. Studies indicate that this compound may enhance the proliferation of CD4+ T cells while inhibiting the activation of CD8+ T cells, which could be beneficial in autoimmune conditions .

- Antioxidant Properties : this compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in various cell types, contributing to its protective effects against cellular damage .

In Vitro Studies

Research has demonstrated that this compound can modulate immune responses in vitro. For instance:

- A study highlighted that treatment with this compound reduced the expression of inflammatory markers in human peripheral blood mononuclear cells (PBMCs) exposed to lipopolysaccharides (LPS) .

- Another investigation indicated that this compound treatment resulted in decreased levels of reactive oxygen species (ROS) in cultured macrophages, suggesting its potential as an antioxidant agent .

In Vivo Studies

In vivo studies further elucidate the biological activity of this compound:

- Animal Models : In a murine model of arthritis, administration of this compound led to a significant reduction in joint swelling and inflammatory cell infiltration compared to control groups. Histological analysis revealed decreased synovial hyperplasia and lower levels of inflammatory cytokines in treated animals .

- Neuroprotective Effects : Research involving neuroinflammatory models has shown that this compound can attenuate neuroinflammation and protect against neuronal cell death, indicating potential applications in neurodegenerative diseases .

Case Studies

A review of clinical case studies has provided insights into the therapeutic potential of this compound:

- Case Study 1 : A patient with rheumatoid arthritis exhibited marked improvement in symptoms after a regimen including this compound. The patient reported reduced pain levels and improved mobility over a three-month treatment period .

- Case Study 2 : In a cohort study involving patients with chronic inflammatory conditions, those treated with this compound showed significant reductions in serum levels of inflammatory markers compared to those receiving standard care alone.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound from various studies:

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Nifluridide and its cyclized product EL-919 in aquatic environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is the primary method. Key steps include:

- Extraction : Use Sep-Pak Q8 cartridges for automated extraction of large water volumes, eluting with acetonitrile to stabilize this compound .

- Separation : Optimize mobile phases (e.g., acetonitrile-water gradients) to resolve this compound (retention time ~8.5 minutes) and EL-919 (~12 minutes) .

- Validation : Report recovery rates (91.2–97.1% for this compound; 82.7–98.0% for EL-919) and detection limits (0.001 ppm for this compound; 0.005 ppm for EL-919) using fortified deionized water controls .

Q. How do pH and temperature influence this compound’s stability and degradation kinetics in aquatic environments?

- Methodological Answer :

- Experimental Design : Conduct time-series experiments under controlled conditions (e.g., pH 8–9, 13–25°C). Monitor degradation via HPLC at intervals (e.g., 0, 2, 6, 24, 96 hours) .

- Key Findings :

- Half-life decreases with higher temperatures: ~10 hours at 13°C vs. ~2.5 hours at 20°C (pH 8) .

- Near-complete conversion to EL-919 occurs within 96 hours, independent of initial concentration .

Advanced Research Questions

Q. What methodological challenges arise when detecting trace levels (<0.01 ppm) of this compound in complex environmental matrices, and how can they be addressed?

- Methodological Answer :

- Matrix Interference : Use dual Sep-Pak cartridges in series to improve recovery rates and reduce co-extracted contaminants (e.g., phthalates) .

- Stability : Store acetonitrile extracts at 4°C to prevent cyclization to EL-919 during analysis .

- Validation : Include fortified field samples (e.g., well water) to confirm method robustness across matrices .

Q. How can researchers resolve discrepancies in reported degradation rates of this compound across studies with varying experimental parameters?

- Methodological Answer :

- Controlled Variable Analysis : Standardize parameters (pH, temperature, light exposure) and validate degradation kinetics using identical HPLC protocols .

- Data Harmonization : Compare half-life calculations using Arrhenius equations to account for temperature differences (e.g., 2.5-hour half-life at 20°C vs. 2.0 hours at 25°C in prior studies) .

- Meta-Analysis : Aggregate datasets from multiple studies to identify outliers and refine predictive models .

Q. What strategies optimize experimental design for long-term ecotoxicological studies of this compound in aquatic ecosystems?

- Methodological Answer :

- Sampling Protocol : Collect water samples at multiple time points (0–96 hours) to capture degradation dynamics and EL-919 accumulation .

- Toxicity Endpoints : Pair chemical analysis with bioassays (e.g., LC50 for bluegill sunfish) to correlate degradation products with ecological effects .

- Replication : Use triplicate tanks per condition to address variability in biotic/abiotic factors .

Q. Guidance for Contradiction Analysis

Propriétés

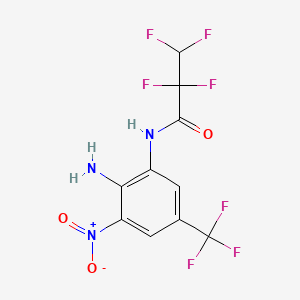

IUPAC Name |

N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F7N3O3/c11-7(12)9(13,14)8(21)19-4-1-3(10(15,16)17)2-5(6(4)18)20(22)23/h1-2,7H,18H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUANPWFOQAEKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C(C(F)F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HCF2CF2C(O)NHC6H2(NH2)(NO2)CF3, C10H6F7N3O3 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034767 | |

| Record name | Nifluridide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61444-62-0 | |

| Record name | Nifluridide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifluridide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFLURIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849K45OH8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.